

Spectral Analysis of 2-(4-Chloro-2-methylphenoxy)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Chloro-2-methylphenoxy)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for **2-(4-chloro-2-methylphenoxy)ethanol**, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent fragments—4-chloro-2-methylphenol and 2-phenoxyethanol analogs—and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for the identification and characterization of **2-(4-chloro-2-methylphenoxy)ethanol**.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(4-chloro-2-methylphenoxy)ethanol**.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.18	d	1H	Ar-H (H-6)
~7.08	dd	1H	Ar-H (H-5)
~6.85	d	1H	Ar-H (H-3)
~4.15	t	2H	O-CH ₂ -CH ₂ -OH
~3.95	t	2H	O-CH ₂ -CH ₂ -OH
~2.30	s	3H	Ar-CH ₃
~2.10	t (broad)	1H	-OH

Predicted splitting patterns: d = doublet, dd = doublet of doublets, t = triplet, s = singlet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Assignment
~154.5	Ar-C (C-1)
~130.5	Ar-C (C-3)
~128.0	Ar-C (C-5)
~126.5	Ar-C (C-4)
~125.0	Ar-C (C-2)
~112.0	Ar-C (C-6)
~69.0	O-CH ₂ -CH ₂ -OH
~61.5	O-CH ₂ -CH ₂ -OH
~16.0	Ar-CH ₃

IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2960-2850	Medium	C-H stretch (aliphatic)
1595, 1490	Medium-Strong	C=C stretch (aromatic ring)
1240	Strong	C-O-C stretch (aryl ether)
1080	Strong	C-O stretch (alcohol)
820	Strong	C-H out-of-plane bend (aromatic)
800	Strong	C-Cl stretch

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/z	Predicted Fragment Ion
202/204	[M] ⁺ (Molecular ion)
157/159	[M - C ₂ H ₄ OH] ⁺
142/144	[M - C ₂ H ₄ O - H] ⁺
128	[M - C ₂ H ₄ OH - CHO] ⁺
45	[C ₂ H ₅ O] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

A sample of **2-(4-chloro-2-methylphenoxy)ethanol** (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube.

- ^1H NMR: Spectra would be acquired on a 500 MHz spectrometer. Key parameters would include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans would be co-added to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Spectra would be acquired on the same spectrometer operating at 125 MHz. A proton-decoupled sequence would be used. Typical parameters would include a 45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans would be required to obtain a spectrum with an adequate signal-to-noise ratio.

FT-IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl_4) could be analyzed in a liquid cell. The spectrum would be recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the KBr plates or the solvent would be recorded and automatically subtracted from the sample spectrum.

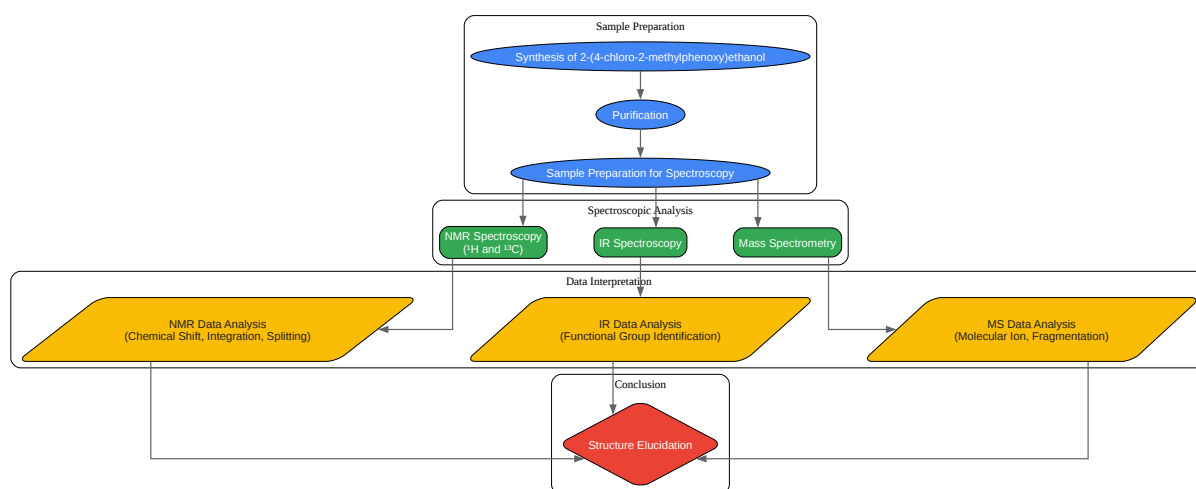
Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source via a direct insertion probe or a gas chromatograph (GC).

- Ionization: Electron ionization at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-500.
- Source Temperature: 200-250 °C.

Visualizations

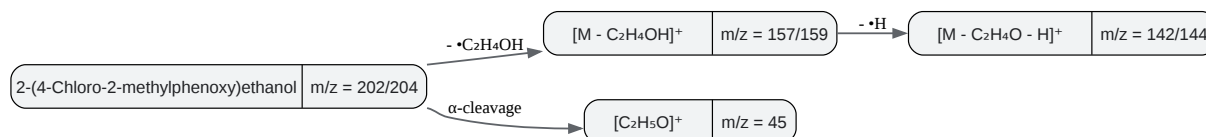
Logical Workflow for Spectral Analysis



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Caption: Workflow for the spectral analysis of a synthesized compound.

Predicted Mass Spectral Fragmentation Pathway



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Caption: Predicted fragmentation of **2-(4-chloro-2-methylphenoxy)ethanol**.

- To cite this document: BenchChem. [Spectral Analysis of 2-(4-Chloro-2-methylphenoxy)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294840#2-4-chloro-2-methylphenoxy-ethanol-spectral-data-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1294840#2-4-chloro-2-methylphenoxy-ethanol-spectral-data-nmr-ir-mass-spec)

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